molecular formula C9H15F B13928299 1-Fluoro-4-methylbicyclo[2.2.2]octane CAS No. 20417-60-1

1-Fluoro-4-methylbicyclo[2.2.2]octane

Cat. No.: B13928299
CAS No.: 20417-60-1
M. Wt: 142.21 g/mol
InChI Key: RLFWCAIINARCAJ-UHFFFAOYSA-N
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Description

1-Fluoro-4-methylbicyclo[2.2.2]octane is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with a fluorine atom at position 1 and a methyl group at position 2. This structure combines steric rigidity with electronic effects imparted by the fluorine substituent, making it relevant in medicinal chemistry and materials science.

Key properties include:

  • Molecular formula: Likely $ \text{C}{10}\text{H}{15}\text{F} $ (inferred from similar derivatives in ).
  • Steric effects: The bicyclo[2.2.2]octane core imposes significant steric constraints, influencing reactivity and binding affinity in biological systems .

Properties

CAS No.

20417-60-1

Molecular Formula

C9H15F

Molecular Weight

142.21 g/mol

IUPAC Name

1-fluoro-4-methylbicyclo[2.2.2]octane

InChI

InChI=1S/C9H15F/c1-8-2-5-9(10,6-3-8)7-4-8/h2-7H2,1H3

InChI Key

RLFWCAIINARCAJ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CC2)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-4-methylbicyclo[2.2.2]octane typically involves the fluorination of a suitable precursor. One common method is the fluorination of 4-methylbicyclo[2.2.2]octane using electrophilic fluorinating agents such as Selectfluor. The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-Fluoro-4-methylbicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated products.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Fluoro-4-methylbicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-4-methylbicyclo[2.2.2]octane exerts its effects involves interactions with various molecular targets. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and binding affinity to specific targets. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can modulate enzymatic activities and receptor interactions .

Comparison with Similar Compounds

Comparison with Similar Bicyclo[2.2.2]octane Derivatives

Structural and Physicochemical Properties

The table below compares 1-Fluoro-4-methylbicyclo[2.2.2]octane with structurally related compounds:

Compound Substituents Molecular Formula Key Physical Properties References
This compound 1-F, 4-CH₃ $ \text{C}{10}\text{H}{15}\text{F} $ Not explicitly reported; inferred stability from bicyclo core
4-Methyl-1-phenylbicyclo[2.2.2]octane 1-Ph, 4-CH₃ $ \text{C}{15}\text{H}{20} $ Mp: 19.5–20°C; IR peaks at 2925, 2860 cm⁻¹ (CH₃)
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate 1-CO₂Et, 4-F $ \text{C}{11}\text{H}{17}\text{FO}_2 $ CAS: 20277-39-8; liquid state under standard conditions
4-Methyl-1-methoxycarbonylbicyclo[2.2.2]octane 1-CO₂Me, 4-CH₃ $ \text{C}{11}\text{H}{18}\text{O}_2 $ Bp: 62–64°C (3 mm Hg); IR: 1720 cm⁻¹ (C=O)

Key Observations :

  • Fluorine substitution enhances electronegativity and metabolic stability compared to methyl or phenyl groups .
  • Steric bulk from the bicyclo[2.2.2]octane core reduces conformational flexibility, impacting solubility and reactivity .
Comparison with Bioisosteres
  • 2-Oxabicyclo[2.2.2]octane : Replaces a CH₂ group with oxygen, improving water solubility and serving as a phenyl ring bioisostere in drug design (e.g., Imatinib analogs) .
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) : Acts as a catalyst in trifluoromethylthiolation reactions, highlighting the scaffold’s versatility beyond passive structural roles .

Tables

Table 1: Substituent Effects on Reactivity
Substituent Electronic Effect Steric Effect Example Application
-F Electron-withdrawing Moderate Metabolic stabilization
-CH₃ Electron-donating High Antiviral agents
-Ph Electron-withdrawing Very High Steric shielding in catalysis

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